molecular formula C9H8F3N3 B12934287 2-(2,2,2-Trifluoroethyl)-2H-indazol-3-amine

2-(2,2,2-Trifluoroethyl)-2H-indazol-3-amine

Cat. No.: B12934287
M. Wt: 215.17 g/mol
InChI Key: ZEQRZRMGEQLIDO-UHFFFAOYSA-N
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Description

2-(2,2,2-Trifluoroethyl)-2H-indazol-3-amine is an organic compound that features a trifluoroethyl group attached to an indazole core. The presence of the trifluoroethyl group imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,2,2-Trifluoroethyl)-2H-indazol-3-amine typically involves the trifluoroethylation of indazole derivatives. One efficient method is the metal-free trifluoroethylation using 2,2,2-trifluoroethyl(mesityl)-iodonium triflate. This reaction occurs under mild conditions and is highly selective for the C3 position of the indazole ring .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

2-(2,2,2-Trifluoroethyl)-2H-indazol-3-amine can undergo various chemical reactions, including:

    Oxidation: The trifluoroethyl group can be oxidized to form trifluoroacetic acid derivatives.

    Reduction: The compound can be reduced under specific conditions to modify the indazole core.

    Substitution: The trifluoroethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and other peroxides.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield trifluoroacetic acid derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

2-(2,2,2-Trifluoroethyl)-2H-indazol-3-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(2,2,2-Trifluoroethyl)-2H-indazol-3-amine involves its interaction with specific molecular targets. The trifluoroethyl group can enhance the compound’s binding affinity to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    2,2,2-Trifluoroethanol: A related compound with a trifluoroethyl group attached to an alcohol.

    2,2,2-Trifluoroethylamine: Similar in structure but with an amine group instead of an indazole core.

    Trifluoromethylated Indoles: Compounds with a trifluoromethyl group attached to an indole ring.

Uniqueness

2-(2,2,2-Trifluoroethyl)-2H-indazol-3-amine is unique due to the combination of the trifluoroethyl group and the indazole core. This combination imparts distinct electronic properties, making it valuable in various research and industrial applications .

Properties

Molecular Formula

C9H8F3N3

Molecular Weight

215.17 g/mol

IUPAC Name

2-(2,2,2-trifluoroethyl)indazol-3-amine

InChI

InChI=1S/C9H8F3N3/c10-9(11,12)5-15-8(13)6-3-1-2-4-7(6)14-15/h1-4H,5,13H2

InChI Key

ZEQRZRMGEQLIDO-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(N(N=C2C=C1)CC(F)(F)F)N

Origin of Product

United States

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